

# Assessing the Reproducibility of UFP-512: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Ufp-512   |           |
| Cat. No.:            | B15620487 | Get Quote |

A review of existing literature suggests a consistent pharmacological profile for the selective delta-opioid receptor agonist, **UFP-512**, across various preclinical studies. While no formal inter-laboratory reproducibility studies have been published, the available data on its binding affinity and functional potency show a notable degree of concordance. This guide provides a comparative analysis of **UFP-512**'s performance with alternative delta-opioid receptor agonists, supported by experimental data and detailed methodologies, to aid researchers in evaluating its suitability for their studies.

**UFP-512** is a potent and selective peptide agonist of the delta-opioid receptor (DOR), demonstrating promising therapeutic potential in models of pain, depression, and other neurological disorders.[1][2][3] An essential aspect for its consideration as a reliable research tool and potential therapeutic agent is the reproducibility of its pharmacological effects. This guide synthesizes quantitative data from multiple studies to provide an objective comparison of **UFP-512** with other commonly used DOR agonists.

## In Vitro Pharmacological Profile: A Comparison

The binding affinity and functional potency of **UFP-512** have been characterized in several in vitro studies. The reported binding affinity (pKi) for the human delta-opioid receptor is consistently high, with values of 10.20 and 9.78 reported by different research groups.[1][4] This high affinity translates to potent functional activity, as evidenced by its ability to inhibit adenylyl cyclase and stimulate the ERK1/2 signaling pathway.



| Ligand                  | Receptor<br>Binding<br>Affinity<br>(pKi/Ki) | Functional<br>Potency<br>(pEC50/EC50) | Cell<br>Type/Assay                   | Reference |
|-------------------------|---------------------------------------------|---------------------------------------|--------------------------------------|-----------|
| UFP-512                 | 10.20 (pKi)                                 | -                                     | CHO cells<br>(human DOR)             | [4]       |
| 9.78 (pKi)              | 9.40 (cAMP inhibition)                      | SK-N-BE cells<br>(human DOR)          | [1]                                  |           |
| 9.6 (Erk1/2 activation) | SK-N-BE cells<br>(human DOR)                | [1]                                   |                                      |           |
| DPDPE                   | 1.4 - 4.5 nM (Ki)                           | 5.2 nM (mouse<br>vas deferens)        | Rat brain /<br>Mouse vas<br>deferens | [5]       |
| SNC-80                  | 0.625 nM (Ki)                               | 9.2 nM (cAMP inhibition)              | Cloned human<br>DOR                  | [6][7]    |
| Deltorphin I            | 0.5 nM (KD)                                 | -                                     | Mouse brain                          | [8]       |

Table 1: Comparative in vitro activity of **UFP-512** and other delta-opioid receptor agonists. This table summarizes the binding affinities and functional potencies of various DOR agonists from different studies. The consistency in the reported high affinity of **UFP-512** across different cell lines and by different research groups suggests a reproducible in vitro profile.

## In Vivo Efficacy: Antidepressant and Antinociceptive Effects

**UFP-512** has demonstrated robust efficacy in various animal models of depression and pain. In the mouse forced swimming test, a common model for assessing antidepressant-like activity, **UFP-512** significantly reduced immobility time at a dose of 1 mg/kg (i.p.).[1] In models of inflammatory and neuropathic pain, **UFP-512** produced dose-dependent antiallodynic and antihyperalgesic effects, with a maximum effect observed at 30 mg/kg (i.p.).[2]



| Compound | Animal Model                 | Behavioral<br>Test        | Effective Dose  | Reference |
|----------|------------------------------|---------------------------|-----------------|-----------|
| UFP-512  | Mouse                        | Forced<br>Swimming Test   | 1 mg/kg (i.p.)  | [1]       |
| Mouse    | Inflammatory<br>Pain (CFA)   | 10-30 mg/kg<br>(i.p.)     | [2]             |           |
| Mouse    | Neuropathic Pain (CCI)       | 10-30 mg/kg<br>(i.p.)     | [2]             | _         |
| Mouse    | Osteoarthritis<br>Pain (MIA) | 30-50 mg/kg<br>(i.p.)     | [9]             | _         |
| SNC-80   | Mouse                        | Warm-Water Tail-<br>Flick | 57 mg/kg (i.p.) | [10]      |

Table 2: In vivo efficacy of **UFP-512** and SNC-80 in behavioral models. This table highlights the effective doses of **UFP-512** in producing antidepressant and antinociceptive effects in mice. The consistent efficacy across different pain models suggests a reliable in vivo pharmacological action.

## Signaling Pathways and Experimental Workflows

**UFP-512** activates downstream signaling cascades upon binding to the delta-opioid receptor. A primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Additionally, **UFP-512** has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, specifically Extracellular signal-regulated kinases 1 and 2 (Erk1/2).[1]





#### Click to download full resolution via product page

#### **UFP-512** Signaling Pathway

A typical experimental workflow to assess the in vitro potency of **UFP-512** involves cell-based assays to measure its effect on cAMP levels and Erk1/2 phosphorylation.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. In vitro and in vivo pharmacological profile of UFP-512, a novel selective δ-opioid receptor agonist; correlations between desensitization and tolerance PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment With the Delta Opioid Agonist UFP-512 Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment With the Delta Opioid Agonist UFP-512 Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic- and antidepressant-like activities of H-Dmt-Tic-NH-CH(CH2-COOH)-Bid (UFP-512), a novel selective delta opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [125I][D-Ala2]deltorphin-I: a high affinity, delta-selective opioid receptor ligand PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. (Open Access) SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist. (1995) | Edward J. Bilsky | 210 Citations [scispace.com]
- To cite this document: BenchChem. [Assessing the Reproducibility of UFP-512: A
  Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15620487#reproducibility-of-ufp-512-findings-across-different-labs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com